Epishikimic acid
Overview
Description
Epishikimic acid is a derivative of shikimic acid, a naturally occurring compound found in various plants and microorganisms It is an important intermediate in the biosynthesis of aromatic amino acids and other secondary metabolites
Preparation Methods
Synthetic Routes and Reaction Conditions: Epishikimic acid can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common method involves the enzymatic conversion of shikimic acid to this compound using specific enzymes such as shikimate dehydrogenase. The reaction typically occurs under mild conditions, with the enzyme catalyzing the reduction of shikimic acid in the presence of a cofactor like nicotinamide adenine dinucleotide phosphate (NADPH).
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Genetically engineered strains of Escherichia coli or other microorganisms are used to overproduce shikimic acid, which is then converted to this compound through enzymatic processes. This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Epishikimic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Epishikimic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and pharmaceuticals.
Biology: this compound is used in studies related to metabolic pathways and enzyme functions.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: this compound is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
Epishikimic acid exerts its effects through various molecular targets and pathways. It is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. The compound interacts with enzymes such as shikimate dehydrogenase, influencing the production of downstream metabolites. Its mechanism of action includes inhibition of specific enzymes, leading to the accumulation or depletion of certain metabolites, which can have therapeutic effects.
Comparison with Similar Compounds
Shikimic Acid: The parent compound of epishikimic acid, involved in the same biosynthetic pathway.
Quinic Acid: Another derivative of shikimic acid with similar properties and applications.
Aminoshikimic Acid: A variant with an amino group, used in the synthesis of antiviral drugs.
Uniqueness: this compound is unique due to its specific structural configuration and its role as an intermediate in the biosynthesis of aromatic compounds
Properties
IUPAC Name |
(3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOHGGNKMLTUBP-PBXRRBTRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C=C1C(=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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